molecular formula C7H10F3N3 B10902141 3-methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazol-4-amine CAS No. 1883290-11-6

3-methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazol-4-amine

Cat. No.: B10902141
CAS No.: 1883290-11-6
M. Wt: 193.17 g/mol
InChI Key: GBYIGUWKKNOQDQ-UHFFFAOYSA-N
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Description

3-methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazol-4-amine is a chemical compound with the molecular formula C7H9F3N2. It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms. The presence of the trifluoropropyl group and the methyl group on the pyrazole ring imparts unique chemical properties to this compound .

Preparation Methods

The synthesis of 3-methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazol-4-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3,3,3-trifluoropropylhydrazine with 3-methyl-2-butanone in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified by recrystallization . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems .

Chemical Reactions Analysis

3-methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dichloromethane, as well as catalysts such as palladium on carbon and platinum oxide.

Scientific Research Applications

3-methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazol-4-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The trifluoropropyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

3-methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazol-4-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

1883290-11-6

Molecular Formula

C7H10F3N3

Molecular Weight

193.17 g/mol

IUPAC Name

3-methyl-1-(3,3,3-trifluoropropyl)pyrazol-4-amine

InChI

InChI=1S/C7H10F3N3/c1-5-6(11)4-13(12-5)3-2-7(8,9)10/h4H,2-3,11H2,1H3

InChI Key

GBYIGUWKKNOQDQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1N)CCC(F)(F)F

Origin of Product

United States

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